An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged structure" in the field of medicinal chemistry.[1] Its unique fused heterocyclic system, comprising a pyrrole and a pyridine ring, serves as a versatile scaffold for the development of potent and selective therapeutic agents. The strategic placement of a nitrogen atom in the six-membered ring can modulate the molecule's physicochemical properties, such as its hydrogen bonding capacity and aqueous solubility, offering advantages over its indole counterpart.[1] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases.[2]
This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine . Due to the absence of extensive, publicly available experimental data for this exact molecule, this document establishes a predictive profile based on the analysis of its structural components and data from closely related analogs. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters, offering a self-validating framework for researchers in drug development.
Molecular Structure and Its Influence on Physicochemical Properties
The structure of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is characterized by the 7-azaindole core with three key substitutions that dictate its overall physicochemical profile. A thorough understanding of the contribution of each functional group is paramount for predicting its behavior in biological systems.
-
1H-pyrrolo[2,3-b]pyridine Core: This planar, aromatic scaffold provides a rigid framework. The pyridine nitrogen introduces a hydrogen bond acceptor site, which can influence solubility and interactions with biological targets.[1] The pyrrole nitrogen, in this case, is methylated, which removes its hydrogen-bonding donor capability, a modification that significantly impacts its photophysical properties and solubility compared to the N-H analog.[3]
-
5-Bromo Group: The introduction of a bromine atom at the 5-position significantly increases the molecule's molecular weight and lipophilicity. This halogen atom can also participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.
-
6-Methoxy Group: The electron-donating methoxy group at the 6-position can influence the electron density of the aromatic system. The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
1-Methyl Group: Methylation of the pyrrole nitrogen eliminates the hydrogen bond donor capacity of the N-H group found in the parent scaffold. This generally leads to an increase in lipophilicity and can alter the molecule's solid-state properties, such as its crystal packing.[3]
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted and calculated physicochemical properties for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. These values are derived from computational models and data from analogous compounds and should be confirmed by empirical testing.
| Property | Predicted/Calculated Value | Rationale and Comparative Insights |
| Molecular Formula | C₉H₉BrN₂O | Derived from the chemical structure. |
| Molecular Weight | 241.09 g/mol | Calculated from the atomic weights of the constituent elements. |
| Physical Form | Solid | The unmethylated analog, 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a solid, suggesting a similar state for the N-methylated derivative. |
| Melting Point (°C) | Not available (Predicted >150°C) | The melting point of the related 5-bromo-1H-pyrrolo[2,3-b]pyridine is 178-182°C. N-methylation might slightly alter this, but a relatively high melting point is expected due to the planar aromatic structure. |
| Aqueous Solubility | Poor to moderate | The presence of the bromo- and methyl- groups increases lipophilicity, likely leading to low aqueous solubility. The methoxy group and pyridine nitrogen may offer some mitigation.[4] |
| Predicted logP | ~2.5 - 3.5 | Based on computational predictions for similar structures. The bromo and methyl groups contribute positively to logP, while the methoxy and pyridine nitrogen have a lesser, negative contribution. |
| Predicted pKa | ~3-4 (for the protonated pyridine nitrogen) | The pyridine nitrogen is the most basic site. The pKa of the parent 7-azaindole is around 4.6. Substituents will modulate this value. |
Anticipated Spectroscopic Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the methoxy group protons (likely around 3.9-4.1 ppm), and a singlet for the N-methyl group protons (around 3.7-3.9 ppm). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine unique carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted, and the signals for the methoxy and N-methyl carbons will appear in the aliphatic region. Data from related compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine can be used as a reference.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry would be used to confirm the elemental composition.
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, a series of standardized experiments are required. The following section details the methodologies for these key assays.
Workflow for Comprehensive Physicochemical Profiling
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.
-
Methodology:
-
A small amount of the dry, crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
-
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility should be assessed.[6][7][8]
-
Principle: This high-throughput method measures the concentration at which a compound, rapidly transitioning from a DMSO stock solution to an aqueous buffer, begins to precipitate.[4][9]
-
Methodology:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Add a physiological aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the concentration at which the turbidity significantly increases above the background.
-
-
Principle: Considered the "gold standard," this method determines the equilibrium solubility of a compound in a saturated solution.[7][9]
-
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (pH 7.4).
-
Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Lipophilicity Determination (logP/logD)
Lipophilicity is a key determinant of a drug's permeability across biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.[10][11]
-
Principle: This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a pH 7.4 buffer for logD).[11]
-
Methodology:
-
Prepare a solution of the compound in the aqueous phase (e.g., pH 7.4 buffer for logD).
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously to allow for partitioning, then allow the phases to separate completely (centrifugation can be used to aid separation).
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate logD as: log₁₀ ( [Concentration in octanol] / [Concentration in aqueous buffer] ).
-
Workflow for Shake-Flask logD Determination
Caption: Step-by-step workflow for the shake-flask method to determine logD.
pKa Determination
The acid dissociation constant (pKa) is crucial as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[12][13]
-
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the titration curve.
-
Methodology:
-
Dissolve a precise amount of the compound in water, often with a co-solvent like methanol if solubility is low.
-
Slowly titrate the solution with a standardized solution of HCl (to determine the pKa of the conjugate acid of the basic pyridine nitrogen).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
Conclusion
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest within the broader class of 7-azaindole derivatives. While specific experimental data is not yet widely published, a robust understanding of its physicochemical properties can be established through the analysis of its structural features and comparison with related compounds. This guide provides a predictive framework for its key properties and, more importantly, outlines the authoritative experimental protocols necessary for their empirical validation. The application of these methods will generate the critical data required by researchers and drug development professionals to accurately assess the potential of this and similar compounds as therapeutic candidates.
References
-
Folding@home. Predicting drugs' lipophilicity with Folding@home. (2024). [Link]
-
American Chemical Society. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
Royal Society of Chemistry. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. [Link]
-
ResearchGate. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? [Link]
-
Lensen, M., et al. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35, 659–667 (2021). [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Liptak, M. D., et al. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(1), 15 (2022). [Link]
-
Creative Bioarray. Aqueous Solubility Assays. [Link]
-
Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 37-46 (2013). [Link]
-
Růžička, A., et al. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381 (2013). [Link]
-
Reddit. Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]
-
Chemazon. Order of Acidity and PKa in heterocyclic compounds. [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. [Link]
-
Kelly, J. M., et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 107(3), 702-743 (2007). [Link]
-
Chen, C.-Y., et al. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o443 (2012). [Link]
-
Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 25(1), 145-150 (2012). [Link]
-
ResearchGate. Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]
- Google P
-
Hilmy, K. M. H., et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992 (2023). [Link]
-
Al-Ostoot, F. H., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(8), 1133 (2023). [Link]
-
Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20968 (2021). [Link]
-
Hilmy, K. M. H., et al. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992 (2023). [Link]
-
Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20968 (2021). [Link]
-
ResearchGate. Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. [Link]
-
Jin, Q., et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20958-20968 (2021). [Link]
-
PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pjps.pk [pjps.pk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Predicting drugs’ lipophilicity with Folding@home – Folding@home [foldingathome.org]
- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mrupp.info [mrupp.info]
